Isopropyl 2,3-dichloropropionate

Description

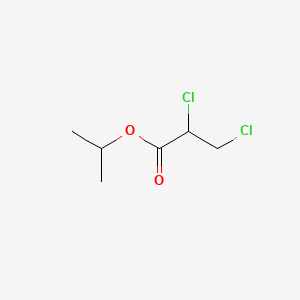

It is structurally characterized by two chlorine atoms at the 2- and 3-positions of the propionate backbone and an isopropyl ester group. This compound is primarily utilized as an intermediate in synthesizing aziridine-2-carboxylic acid salts, which are critical precursors in pharmaceutical and agrochemical industries .

Properties

CAS No. |

54774-99-1 |

|---|---|

Molecular Formula |

C6H10Cl2O2 |

Molecular Weight |

185.05 g/mol |

IUPAC Name |

propan-2-yl 2,3-dichloropropanoate |

InChI |

InChI=1S/C6H10Cl2O2/c1-4(2)10-6(9)5(8)3-7/h4-5H,3H2,1-2H3 |

InChI Key |

DQNKZNXCBULFCV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C(CCl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Isopropyl 2,3-dichloropropionate can be synthesized through the chlorination of isopropyl acrylate. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a temperature of around 0-5°C to control the exothermic nature of the chlorination process .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to ensure efficient mixing and heat management. The use of advanced catalysts and optimized reaction conditions helps in achieving high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2,3-dichloropropionate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as hydroxide ions, leading to the formation of isopropyl 2-hydroxy-3-chloropropionate.

Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride to form isopropyl 2,3-dihydroxypropionate.

Common Reagents and Conditions

Nucleophiles: Hydroxide ions, amines, and thiols.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Catalysts: Iron(III) chloride, sulfuric acid, sodium hydroxide.

Major Products Formed

Isopropyl 2-hydroxy-3-chloropropionate: Formed through nucleophilic substitution.

Isopropyl 2,3-dihydroxypropionate: Formed through reduction.

2,3-Dichloropropionic acid and isopropanol: Formed through hydrolysis.

Scientific Research Applications

Isopropyl 2,3-dichloropropionate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Employed in the study of enzyme-catalyzed reactions involving ester hydrolysis.

Medicine: Investigated for its potential use in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of agrochemicals and as a reagent in polymer chemistry.

Mechanism of Action

The mechanism of action of isopropyl 2,3-dichloropropionate involves its reactivity due to the presence of the ester functional group and chlorine atoms. The ester group can undergo hydrolysis, while the chlorine atoms can participate in substitution reactions. These reactions are facilitated by the compound’s ability to act as an electrophile, attracting nucleophiles to the reaction site .

Comparison with Similar Compounds

Halogenated Propionate Esters

Isopropyl 2,3-dichloropropionate belongs to a broader class of halogenated esters. Key comparisons include:

*2,2-Dichloropropionate (2,2-DCP, Dalapon®) is a structural isomer with distinct biodegradation pathways (discussed in Section 2.3).

Key Differences :

- Solubility : Methyl and ethyl esters exhibit higher solubility in polar solvents compared to isopropyl and n-butyl esters due to shorter alkyl chains .

- Synthetic Utility : Methyl and ethyl derivatives show higher yields (~95%) in aziridine synthesis compared to n-butyl (89.7%) and benzyl (91.3%) esters .

Halogenated Acrylate and Amide Derivatives

This compound is functionally related to α-chloroacrylate esters and dichloropropionamides:

- α-Chloroacrylates (e.g., methyl α-chloroacrylate): These compounds share similar reactivity in nucleophilic substitution but lack the dual chlorine substitution at the β-position, reducing steric hindrance in reactions .

- Dichloropropionamides (e.g., 2,3-dichloropropionic acid amide): Amides exhibit lower volatility and higher stability but require harsher conditions for hydrolysis compared to esters .

Comparison with Positional Isomers: 2,2-Dichloropropionate (2,2-DCP)

The 2,2-DCP isomer (CAS 75-99-0) is a well-studied herbicide (Dalapon®) with distinct properties:

- Biodegradability : 2,2-DCP is metabolized by bacteria like Burkholderia pseudomallei MF2 and Pseudomonas putida via dehalogenase enzymes, releasing chloride ions (19.8 μmol Cl⁻/mL in MF2) . In contrast, 2,3-dichloropropionate derivatives lack documented microbial degradation pathways.

- Toxicity: 2,2-DCP is classified as a xenobiotic pollutant with high environmental persistence . While 2,3-dichloropropene (a related alkene) is noted for acute toxicity , data on 2,3-dichloropropionate esters remain sparse.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.